molecular formula C8H6ClN3O B057771 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone CAS No. 90734-71-7

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Cat. No. B057771
CAS RN: 90734-71-7
M. Wt: 195.6 g/mol
InChI Key: ODNBVEIAQAZNNM-UHFFFAOYSA-N
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Description

“1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone” is a chemical compound with the molecular formula C8H6ClN3O . It is a complex organic compound that belongs to the class of imidazopyridazines .


Molecular Structure Analysis

The imidazopyridazine ring system in the molecule is essentially planar . The molecule is inclined to the benzene ring of the benzonitrile group by 11.31 degrees . In the crystal, molecules are linked via C—H⋯Cl and C—H⋯N interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone” include a molecular formula of C8H6ClN3O and a monoisotopic mass of 195.019943 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available .

properties

IUPAC Name

1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNBVEIAQAZNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531878
Record name 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90734-71-7
Record name 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N′-(6-chloro-pyridazin-3-yl)-N,N-dimethyl-formamidine (1.3 g, 7 mmol) in DMF (60 mL) was added NaI (1 g, 6.7 mmol) and chloroacetone (1 mL, 12.6 mmol). The mixture was heated at 80° C. overnight and then concentrated under reduced pressure. The residue was purified by column chromatography to afford 1-(6-chloro-imidazo[1,2-b]pyridazin-3-yl)-ethanone (0.7 g) in 51% yield. 1H-NMR (400 MHz, CDCl3) δ ppm 8.42 (s, 1H), 8.05 (d, 1H), 7.31 (d, 1H), 2.77 (s, 3H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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